molecular formula C19H26N4O2S B5277406 N~1~,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide

N~1~,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B5277406
M. Wt: 374.5 g/mol
InChI Key: RMPNAHFPYIVKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzothiazole ring, which is known for its diverse biological activities. The compound’s structure includes a piperidine ring substituted with diethyl and benzothiazole groups, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Piperidine Ring Formation: The piperidine ring is formed through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Coupling Reactions: The benzothiazole and piperidine rings are coupled using reagents like carbodiimides or other coupling agents under controlled conditions.

    Substitution Reactions: Diethyl groups are introduced through alkylation reactions using diethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation Products: Oxidized derivatives of the benzothiazole ring.

    Reduction Products: Reduced forms of the piperidine ring.

    Substitution Products: Substituted benzothiazole derivatives.

Scientific Research Applications

N~1~,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-1,3-propanediamine: A simpler analog with similar diethyl substitution but lacking the benzothiazole ring.

    N,N-Diethyl-1,4-butanediamine: Another analog with a different carbon chain length.

Uniqueness

N~1~,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide is unique due to the presence of the benzothiazole ring, which imparts distinct biological activities and chemical reactivity compared to its simpler analogs.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-4-22(5-2)19(25)23-10-8-14(9-11-23)17(24)21-18-20-15-7-6-13(3)12-16(15)26-18/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPNAHFPYIVKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.